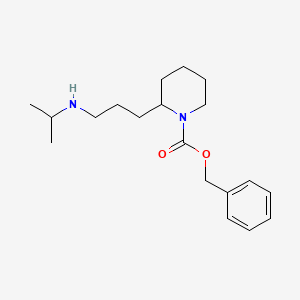
Benzyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate is a compound belonging to the piperidine family, which is known for its significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and structural versatility .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Benzyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
Benzyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes.
作用机制
The mechanism of action of Benzyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
相似化合物的比较
Similar Compounds
Icaridin: Another piperidine derivative used as an insect repellent.
Piperidine-4-carboxylate derivatives: Used in the synthesis of various pharmaceuticals.
Pyrrolidine derivatives: Known for their biological activity and used in drug discovery.
Uniqueness
Benzyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and synthetic utility. Its combination of a piperidine ring with benzyl and isopropylamino groups makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
属性
分子式 |
C19H30N2O2 |
|---|---|
分子量 |
318.5 g/mol |
IUPAC 名称 |
benzyl 2-[3-(propan-2-ylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O2/c1-16(2)20-13-8-12-18-11-6-7-14-21(18)19(22)23-15-17-9-4-3-5-10-17/h3-5,9-10,16,18,20H,6-8,11-15H2,1-2H3 |
InChI 键 |
GIQDOHSBVBTULW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCCCC1CCCCN1C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















